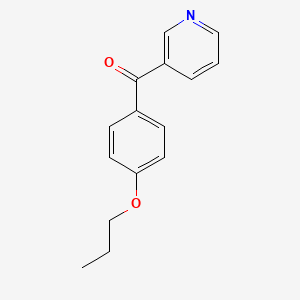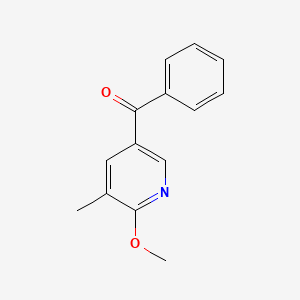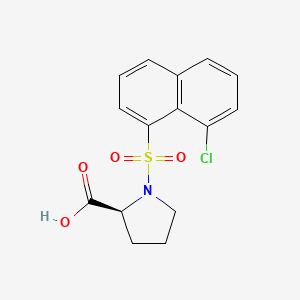![molecular formula C15H19N3O4 B15228400 (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The benzo[d]imidazole moiety adds complexity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzo[d]imidazole Moiety: The benzo[d]imidazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as o-phenylenediamine, under acidic conditions.
Coupling Reaction: The protected amino acid is then coupled with the benzo[d]imidazole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions at the benzo[d]imidazole ring.
Oxidation and Reduction: Oxidation of the benzo[d]imidazole ring to form quinone derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Deprotection: The free amino acid derivative.
Substitution: Various substituted benzo[d]imidazole derivatives.
Oxidation and Reduction: Quinone or dihydro derivatives of the benzo[d]imidazole ring.
Applications De Recherche Scientifique
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industrial Applications: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzo[d]imidazole moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid: Similar structure but with an imidazole ring instead of a benzo[d]imidazole ring.
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-naphtho[2,3-d]imidazol-6-yl)propanoic acid: Contains a naphtho[2,3-d]imidazole ring, adding more aromaticity.
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is unique due to the presence of the benzo[d]imidazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H19N3O4 |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-8-17-11-5-4-9(7-12(11)18)6-10(16)13(19)20/h4-5,7-8,10H,6,16H2,1-3H3,(H,19,20)/t10-/m0/s1 |
Clé InChI |
UIYRJTBRZLISON-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)






![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)


![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)
